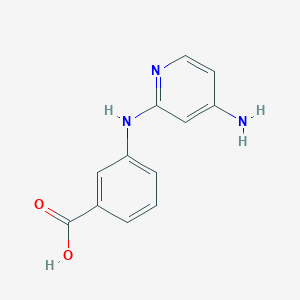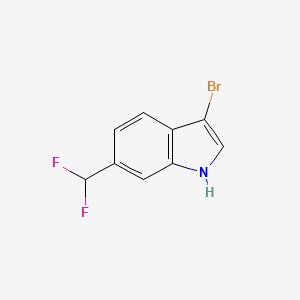
3-Bromo-6-(difluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(difluoromethyl)-1H-indole is a heterocyclic organic compound that features a bromine atom and a difluoromethyl group attached to an indole ring Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic bromination of 6-(difluoromethyl)-1H-indole using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 3-Bromo-6-(difluoromethyl)-1H-indole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to higher yields and purity. Additionally, the use of safer brominating agents and greener solvents is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution: Formation of 6-(difluoromethyl)-1H-indole derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of indole-2,3-diones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
3-Bromo-6-(difluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(difluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-2-fluorophenylmethanol: Similar in structure but with different substituents, leading to varied chemical properties.
3-Bromo-6-fluoro-1H-indazole: Another brominated indole derivative with different applications.
Uniqueness
3-Bromo-6-(difluoromethyl)-1H-indole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its reactivity and interactions with biological targets. This combination of substituents is less common and can provide distinct advantages in specific applications, such as increased stability and enhanced biological activity.
Properties
Molecular Formula |
C9H6BrF2N |
|---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
3-bromo-6-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-4,9,13H |
InChI Key |
OJGLOGPHDOATIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



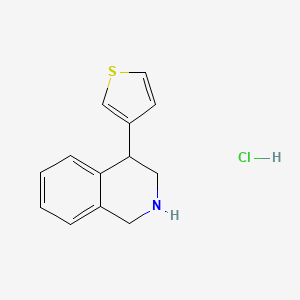
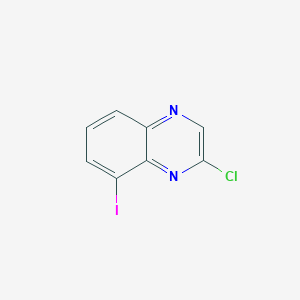
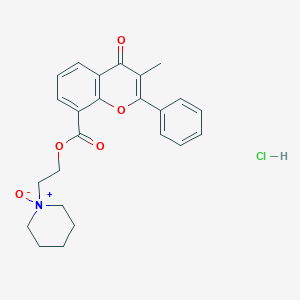
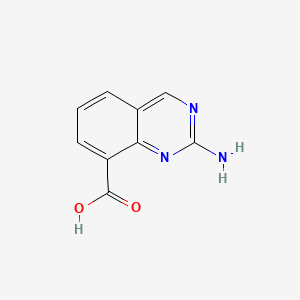
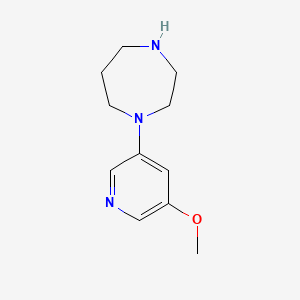
![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)
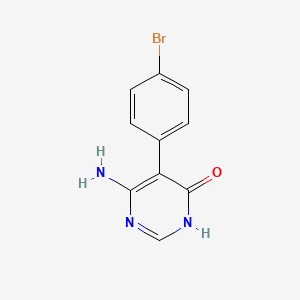
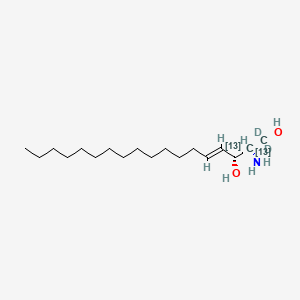
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)
